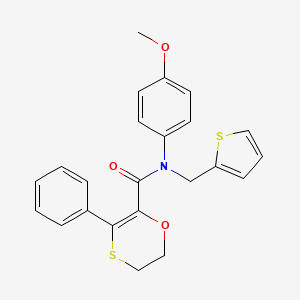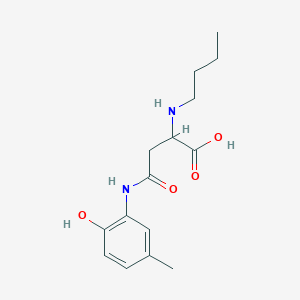![molecular formula C17H19BrN4O2 B12180519 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B12180519.png)
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide is a synthetic compound belonging to the class of pyrimido[1,2-b]indazoles. These compounds are known for their fused nitrogen-containing tricyclic skeletons, which have garnered significant attention due to their pharmacological potential, including anti-cancer, monoamine oxidase inhibition, and antiviral activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[1,2-b]indazoles, including 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide, typically involves the condensation reaction of 3-amino-1H-indazole with various carbonyl compounds. This reaction can be catalyzed by metal catalysts such as copper sulfate pentahydrate (CuSO4·5H2O), aluminum triflate (Al(OTf)3), and copper acetate (Cu(OAc)2), which enhance the transformation of the products .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms may be employed to scale up the production .
Análisis De Reacciones Químicas
Types of Reactions
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Copper sulfate pentahydrate (CuSO4·5H2O), aluminum triflate (Al(OTf)3), copper acetate (Cu(OAc)2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a monoamine oxidase inhibitor, which could have implications for treating neurological disorders.
Medicine: Explored for its anti-cancer properties and potential antiviral activity against hepatitis C virus (HCV).
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it may prevent the breakdown of neurotransmitters, thereby increasing their availability in the brain. Its anti-cancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
3-{8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid: Another pyrimido[1,2-b]indazole derivative with similar pharmacological properties.
(2-hydroxyphenyl)(pyrimido[1,2-b]indazol-3-yl)methanones: Compounds with a similar tricyclic structure and potential bioactivity.
Uniqueness
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to other pyrimido[1,2-b]indazole derivatives .
Propiedades
Fórmula molecular |
C17H19BrN4O2 |
|---|---|
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide |
InChI |
InChI=1S/C17H19BrN4O2/c1-10-14(9-16(24)19-6-3-7-23)11(2)22-17(20-10)13-5-4-12(18)8-15(13)21-22/h4-5,8,23H,3,6-7,9H2,1-2H3,(H,19,24) |
Clave InChI |
XCKVFMQULJFXDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CC(=O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one](/img/structure/B12180436.png)
![2-(6-methyl-1-phenylpyrazolo[4,5-e]pyrimidin-4-ylthio)-N-(4-morpholin-4-ylphen yl)acetamide](/img/structure/B12180439.png)

![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide](/img/structure/B12180451.png)
![3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12180460.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12180463.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12180470.png)



![N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12180492.png)

![Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate](/img/structure/B12180499.png)
